

Application Note: 4-Morpholinobutanoic Acid Hydrochloride in Peptide Coupling

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Compound of Interest

Compound Name:	4-Morpholinobutanoic acid hydrochloride
CAS No.:	39493-84-0
Cat. No.:	B1610657

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Introduction & Strategic Utility

4-Morpholinobutanoic acid hydrochloride (CAS: 39493-84-0) is a specialized building block used primarily for N-terminal capping and linker synthesis in peptide therapeutics.[1] Unlike standard amino acids, this reagent introduces a morpholine moiety, which serves two critical functions in drug design:

- **Physicochemical Modulation:** The morpholine ring is a polar, basic heterocycle (). Its incorporation significantly enhances the aqueous solubility of hydrophobic peptides at physiological pH.
- **Pharmacokinetic (PK) Enhancement:** As a non-natural capping group, it confers resistance against N-terminal exopeptidases, prolonging the in vivo half-life of the peptide.

The "Salt" Challenge

The reagent is supplied as a hydrochloride salt (HCl) to ensure shelf stability (preventing oxidative degradation of the morpholine nitrogen). However, this salt form introduces a "proton budget" deficit in coupling reactions.[1] Failure to neutralize the HCl counter-ion is the #1 cause of low coupling efficiency when using this reagent, as it acidifies the reaction medium, inhibiting the activation of the carboxylic acid.

Chemical Properties & Handling[1][2][3][4][5]

Property	Specification	Practical Implication
Molecular Formula		Requires base neutralization before coupling.[1]
Molecular Weight	209.67 g/mol	Use this MW for stoichiometric calculations, not the free base MW.
Solubility	High in Water, DMSO, MeOH; Moderate in DMF; Low in DCM/Et2O	Protocol Adjustment: Use DMF or NMP as the primary coupling solvent. Avoid DCM for the stock solution.
Hygroscopicity	Moderate	Store in a desiccator at RT.[1] Weigh quickly to avoid water uptake.[1]
Basicity	Morpholine N is tertiary	Does not require Fmoc protection.[1] Compatible with standard activators (HATU, DIC).[1]

Mechanism of Action & Coupling Logic

To successfully couple **4-Morpholinobutanoic acid hydrochloride**, the protocol must sequentially address Solubilization, Neutralization, and Activation.

The Stoichiometry of Base

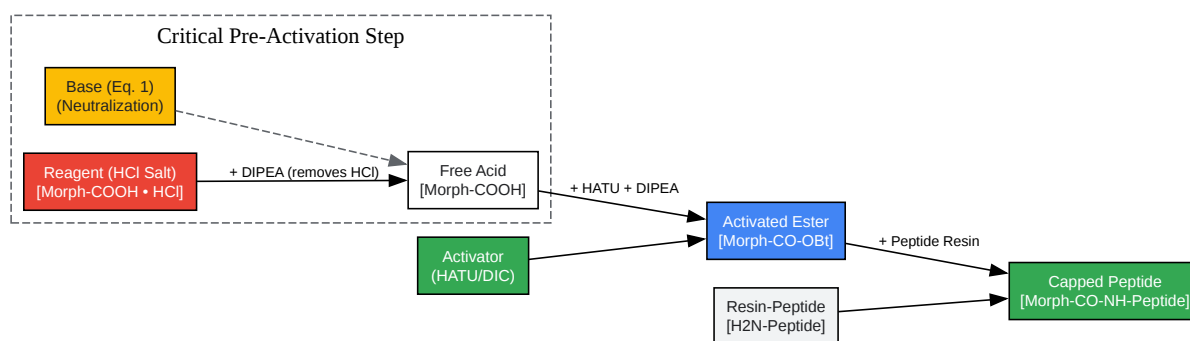
In a standard HATU coupling, 2 equivalents of base (DIPEA) are required to deprotonate the carboxylic acid and the uronium salt. When using the HCl salt of the starting material, an

additional 1 equivalent of base is strictly required to neutralize the HCl.

- Standard AA: 2.0 eq DIPEA[1][2]
- HCl Salt AA: 3.0 eq DIPEA (Minimum)

Mechanistic Workflow

The following diagram illustrates the critical neutralization step required to liberate the reactive carboxylate.



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Figure 1: Mechanistic pathway highlighting the necessity of the initial neutralization step to generate the reactive free acid form.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)[1][6]

Scale: 0.1 mmol (based on resin loading) Resin: Rink Amide or Wang Resin Reagents:

- **4-Morpholinobutanoic acid hydrochloride** (MW: 209.67)[1][3]
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[4]

- DIPEA (N,N-Diisopropylethylamine)[1][5]
- DMF (Dimethylformamide, anhydrous)

Step-by-Step Procedure

1. Preparation of Reagent Solution

- Calculate: Weigh 4 equivalents (0.4 mmol) of **4-Morpholinobutanoic acid hydrochloride**.
 - Mass =

.[1]
- Dissolve: Add 2.0 mL of anhydrous DMF. Vortex vigorously.
 - Note: If the solution appears cloudy, sonicate for 30 seconds. The salt is generally soluble in DMF but slower than free acids.

2. Activation (The "Pre-Activation" Method)

- Add 3.9 equivalents (0.39 mmol) of HATU to the reagent solution.
- CRITICAL STEP: Add 8 equivalents (0.8 mmol) of DIPEA.[1]
 - Why 8 eq? Standard protocols use 2x base relative to AA.[1] Here we use slightly more to ensure the HCl is fully neutralized and the basic environment is maintained for HATU kinetics.
- Mix: Shake or vortex for 30–60 seconds. The color should turn yellow (characteristic of the activated ester).

3. Coupling

- Add the activated solution to the resin-bound peptide (N-terminal Fmoc removed).
- Reaction Time: Shake at room temperature for 45–60 minutes.
 - Note: The morpholine group is sterically unhindered; coupling is usually rapid.

4. Monitoring (Kaiser Test)

- Perform a Kaiser test (ninhydrin).[1]
 - Blue beads: Incomplete coupling. Re-couple using DIC/HOBt method (see Troubleshooting).
 - Colorless/Yellow beads: Complete coupling.

5. Washing

- Drain the reaction vessel.[6]
- Wash resin: DMF (3x), DCM (3x), DMF (3x).[2][6]

Troubleshooting & Optimization

Issue: Poor Solubility in Coupling Mixture

Cause: High concentration of salt in DCM or cold DMF.[1] Solution:

- Switch solvent to NMP (N-methylpyrrolidone).[1] It has higher solvating power for hydrochloride salts.[1]
- Add 10% DMSO to the DMF coupling cocktail.

Issue: Incomplete Coupling (Positive Kaiser Test)

Cause: Insufficient base (HCl consumed the DIPEA) or "Ion Pairing" shielding. Solution:

- Double Coupling: Repeat the step using DIC (Diisopropylcarbodiimide) / Oxyma Pure.
 - Protocol: Dissolve Reagent (4 eq) + Oxyma (4 eq) in DMF.[1] Add DIC (4 eq). Add DIPEA (1 eq) specifically to neutralize the HCl salt. Add to resin.[1][2][7]
 - Reasoning: Carbodiimide chemistry (DIC) is less sensitive to pH fluctuations than uronium (HATU) chemistry, provided the initial HCl is neutralized.

Issue: HPLC Retention Time Shift

Observation: The product elutes earlier than predicted. Explanation: The morpholine group is basic.[8] At acidic HPLC pH (0.1% TFA), it is protonated (

), making the peptide significantly more hydrophilic. Validation: Run the HPLC buffer at pH 7.0 (Ammonium Acetate) to see the shift in retention, confirming the presence of the morpholine group.

References

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